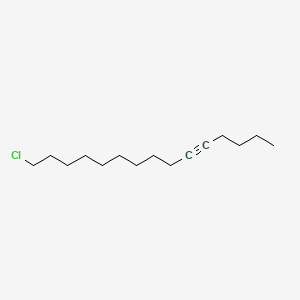

5-Pentadecyne, 15-chloro-

Description

Contextualization of Functionalized Long-Chain Alkynes in Contemporary Organic Chemistry

Long-chain alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are versatile building blocks in modern organic synthesis. wikipedia.orgmasterorganicchemistry.combyjus.com Their linear geometry and the high electron density of the triple bond make them reactive intermediates for a wide array of chemical transformations. rsc.org Functionalized long-chain alkynes, which possess additional reactive groups, are of particular interest as they allow for the construction of complex molecular architectures. masterorganicchemistry.com

The reactivity of the alkyne functional group allows for its conversion into a variety of other functionalities, including alkanes, alkenes, ketones, and aldehydes. masterorganicchemistry.comrsc.org This versatility makes alkynes a "blank canvas" for synthetic chemists. masterorganicchemistry.com For instance, the "alkyne zipper" reaction enables the isomerization of an internal alkyne to a terminal alkyne, providing a powerful tool for remote functionalization along a long carbon chain. wikipedia.org This is crucial for the synthesis of complex natural products and other target molecules where precise placement of functional groups is required. wikipedia.org

Significance of Halogenation in Naturally Occurring Bioactive Compounds

Halogenation, the incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into organic molecules, is a common modification found in a vast number of naturally occurring compounds. researchgate.netnih.gov These halogenated natural products are biosynthesized across all domains of life and exhibit a remarkable diversity of structures and biological functions. nih.gov The presence of a halogen atom can significantly impact a molecule's physicochemical properties, such as its lipophilicity, conformation, and metabolic stability, which in turn can profoundly influence its biological activity. mdpi.comencyclopedia.pub

Many halogenated natural products display potent pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic activities. nih.govmdpi.com For example, the antibiotic chloramphenicol (B1208) and the glycopeptide antibiotic vancomycin, which contains chlorine atoms, are well-known examples of clinically important halogenated natural products. nih.gov The specific placement of the halogen atom is often critical to the compound's bioactivity. nih.gov Consequently, there is significant interest in discovering new halogenated natural products and in developing synthetic methodologies for the selective halogenation of complex molecules. researchgate.netfrontiersin.org

Overview of Research Trajectories for Complex Aliphatic Chlorinated Hydrocarbons

Research into complex aliphatic chlorinated hydrocarbons spans various fields, from environmental science to synthetic methodology. A significant area of investigation concerns their environmental fate and remediation, as many chlorinated hydrocarbons are persistent organic pollutants. tandfonline.comdiva-portal.orgresearchgate.net Studies focus on understanding their biodegradation pathways, both aerobic and anaerobic, and developing effective treatment strategies. tandfonline.comdiva-portal.org

From a synthetic perspective, the selective introduction of chlorine into long aliphatic chains presents a considerable challenge. Researchers are exploring novel catalytic methods to achieve site-specific chlorination, which is crucial for the synthesis of complex target molecules, including certain natural products and pharmaceuticals. frontiersin.org The development of such methods would provide access to a wider range of functionalized building blocks for organic synthesis. Furthermore, there is ongoing research into the unique properties and potential applications of these compounds, driven by the diverse roles that chlorinated hydrocarbons play in both biological and industrial contexts. tandfonline.comnih.gov

Chemical Data for 5-Pentadecyne, 15-chloro-

While extensive research on the specific biological activity or natural occurrence of 5-Pentadecyne, 15-chloro- is not widely documented in publicly available literature, its fundamental chemical properties can be compiled.

| Property | Value | Source |

| Molecular Formula | C15H27Cl | guidechem.comechemi.com |

| Molecular Weight | 242.83 g/mol | guidechem.comechemi.com |

| CAS Number | 71566-60-4 | guidechem.comechemi.com |

| Boiling Point | 321.3°C at 760 mmHg | guidechem.com |

| Density | 0.896 g/cm³ | guidechem.com |

| Flash Point | 143°C | guidechem.com |

| Refractive Index | 1.461 | guidechem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

71566-60-4 |

|---|---|

Molecular Formula |

C15H27Cl |

Molecular Weight |

242.83 g/mol |

IUPAC Name |

15-chloropentadec-5-yne |

InChI |

InChI=1S/C15H27Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-4,7-15H2,1H3 |

InChI Key |

CSDPENNCPQNMIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCCCCCCCCCCl |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 5 Pentadecyne, 15 Chloro

Isolation from Microbial Sources and Fermentation Broths

Microorganisms, particularly actinomycetes and fungi, are prolific producers of a wide array of secondary metabolites, including halogenated and acetylenic compounds. However, extensive literature reviews have not specifically identified 5-Pentadecyne, 15-chloro- within the metabolic profiles of the microorganisms detailed below. The following sections outline the general methodologies that would be employed for the cultivation and extraction of compounds from these microbial sources, which could be hypothetically applied to the search for 5-Pentadecyne, 15-chloro-.

Identification in Actinomycetes Strains (e.g., Actinoalloteichus)

The genus Actinoalloteichus is known for producing various bioactive compounds. For instance, studies on different Actinoalloteichus species have led to the isolation of alkaloids and other complex molecules. A comprehensive search of scientific literature did not yield any reports on the isolation of 5-Pentadecyne, 15-chloro- from any Actinoalloteichus strains.

Detection in Endophytic Fungi (e.g., Botryosphaeria rhodina AK32)

Endophytic fungi are a rich source of novel natural products. Botryosphaeria rhodina, a member of the Botryosphaeriaceae family, is recognized for its ability to produce a diverse range of secondary metabolites. However, there is currently no scientific evidence to confirm the presence of 5-Pentadecyne, 15-chloro- in the endophytic fungus Botryosphaeria rhodina AK32. Research on this and related species has focused on other classes of compounds.

Methodologies for Microbial Cultivation and Extraction

The general approach to isolating secondary metabolites from microbial sources such as Actinoalloteichus and Botryosphaeria rhodina involves several key stages. Initially, the microorganism is cultivated in a suitable liquid or solid medium to encourage the production of secondary metabolites. This is followed by the extraction of the microbial biomass and/or the fermentation broth using organic solvents of varying polarity, such as ethyl acetate, methanol, or chloroform, to capture a broad spectrum of compounds. The resulting crude extract is then subjected to various chromatographic techniques, including column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to separate the individual components. The structure of each isolated compound is subsequently elucidated using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Isolation from Plant Matrices

Plants are a traditional and vital source of natural products with diverse chemical structures. The investigation into the chemical constituents of various plant species is an ongoing endeavor.

Occurrence in Botanical Extracts (e.g., Citrus jambhiri)

Citrus jambhiri, commonly known as rough lemon, is a citrus fruit whose extracts have been analyzed for their chemical composition. These studies have primarily identified the presence of essential oils, flavonoids, and phenolic compounds. A thorough review of the available phytochemical data for Citrus jambhiri reveals no mention of the isolation or detection of 5-Pentadecyne, 15-chloro-.

Techniques for Phytochemical Extraction and Fractionation

The process of isolating specific compounds from plant matrices like Citrus jambhiri begins with the collection and drying of the plant material. The dried material is then ground and subjected to extraction, often using techniques such as maceration, soxhlet extraction, or more modern methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). The choice of solvent is crucial and is typically based on the polarity of the target compounds.

Following extraction, the crude extract is partitioned and fractionated using chromatographic methods. A common strategy involves initial fractionation using column chromatography with a gradient of solvents to separate compounds based on their polarity. Further purification of these fractions is achieved through techniques like preparative HPLC, leading to the isolation of pure compounds. The structural identification of these isolated phytochemicals is then carried out using spectroscopic analysis.

Chromatographic Purification Strategies for Complex Natural Mixtures

The purification of a specific compound like 5-Pentadecyne, 15-chloro- from a crude natural extract is a multi-step process that typically involves one or more chromatographic techniques. The choice of strategy depends on the complexity of the mixture, the concentration of the target compound, and the physicochemical properties of the molecules involved.

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification of target compounds from complex mixtures, offering high resolution and precision. teledynelabs.comwarwick.ac.uk Its primary objective is to isolate a sufficient quantity of a pure substance for further analysis, structural elucidation, or biological testing. teledynelabs.commz-at.de Unlike analytical HPLC, which focuses on quantification, preparative HPLC is designed to handle larger sample loads to yield tangible amounts of the purified compound. teledynelabs.comchromatographyonline.com

For a lipophilic molecule such as 5-Pentadecyne, 15-chloro-, reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases.

The development of a preparative HPLC method begins at the analytical scale to optimize selectivity and resolution. mz-at.dechromatographyonline.com Once optimized, the method is scaled up by adjusting parameters such as column size, flow rate, and sample injection volume to accommodate larger quantities without sacrificing purity. chromatographyonline.com

Table 1: Illustrative Parameters for Preparative HPLC Method Scaling

| Parameter | Analytical Scale | Preparative Scale | Considerations for Scaling |

| Column I.D. | 4.6 mm | 20-50 mm | Flow rate and sample load must be increased proportionally to the column's cross-sectional area. |

| Stationary Phase | C18, 5 µm | C18, 10 µm | Larger particle sizes are often used in preparative columns to reduce backpressure with high flow rates. |

| Flow Rate | 1.0 mL/min | 18-115 mL/min | The linear velocity of the mobile phase should be kept constant between analytical and preparative scales. |

| Sample Load | µg to low mg | High mg to g | Loading capacity is determined by factors like column dimensions and the resolution between the target peak and its nearest impurity. mz-at.de |

| Mobile Phase | Acetonitrile/Water | Acetonitrile/Water | The composition should remain consistent with the analytical method to ensure predictable selectivity. |

This table provides hypothetical data to illustrate the scaling process from an analytical to a preparative HPLC method.

Before the high-resolution step of preparative HPLC, preliminary fractionation of the crude extract is often necessary, especially when dealing with highly complex natural mixtures. chromatographyonline.comwfu.edu Flash chromatography and countercurrent chromatography are two powerful techniques employed for this purpose. chromatographyonline.comacs.orgnih.gov

Flash Chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to drive the mobile phase through the stationary phase (commonly silica gel), accelerating the separation process. chromatographyonline.combiotage.com It is an effective method for fractionating a crude extract into less complex mixtures based on polarity. wfu.edubiotage.com For isolating a lipophilic compound like 5-Pentadecyne, 15-chloro-, normal-phase flash chromatography with a non-polar solvent system would be a suitable initial step to separate it from more polar constituents of the extract. wfu.eduinterchim.com This technique is valued for its speed, cost-effectiveness, and ability to handle gram-scale quantities of crude material. chromatographyonline.com

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid stationary phase, thereby preventing the irreversible adsorption and potential degradation of sensitive analytes. springernature.comnih.govnews-medical.net The separation occurs between two immiscible liquid phases, one held stationary while the other (the mobile phase) is pumped through it. news-medical.net This technique is particularly advantageous for the purification of unstable or sensitive natural products, as it provides a gentle separation environment and allows for nearly complete recovery of the sample. springernature.comnih.gov Given the potential reactivity of the alkyne functional group, CCC presents a valuable option for preserving the structural integrity of 5-Pentadecyne, 15-chloro- during purification. springernature.com

Table 2: Comparison of Preparative Purification Techniques

| Feature | Flash Chromatography | Countercurrent Chromatography (CCC) | Preparative HPLC |

| Principle | Solid-Liquid Adsorption | Liquid-Liquid Partition | Solid-Liquid Partition/Adsorption |

| Stationary Phase | Solid (e.g., Silica) | Liquid | Solid (e.g., C18) |

| Primary Use | Rapid, initial fractionation | Purification of sensitive/unstable compounds | High-resolution final purification |

| Sample Loss | Potential for irreversible adsorption | Minimal, near quantitative recovery nih.gov | Minimal with optimized methods |

| Resolution | Low to Moderate | Moderate to High | Very High |

| Scalability | High (grams to kilograms) | High (milligrams to kilograms) news-medical.net | Moderate (milligrams to grams) |

Considerations for Trace Compound Isolation and Structural Preservation

Isolating a compound that is present in trace amounts within a complex natural extract presents significant challenges, primarily related to detection, loss of material, and maintaining structural stability throughout the extraction and purification process. researchgate.netsemanticscholar.org

Trace Compound Isolation: The low concentration of the target analyte makes its detection and quantification difficult. researchgate.net Each purification step carries the risk of sample loss due to adsorption onto surfaces, incomplete elution, or distribution into multiple fractions. Therefore, minimizing the number of steps and using techniques with high recovery rates, such as CCC, is crucial. nih.gov Furthermore, contamination from solvents, glassware, or other environmental sources can become a significant issue when the analyte concentration is very low.

Structural Preservation: The chemical structure of the target compound must be preserved. Alkynes can be unstable under certain conditions; for instance, terminal alkynes are acidic, and the triple bond can undergo hydration in the presence of acid and certain metal catalysts (like mercury(II) ions) to form ketones. libretexts.orgopenstax.orgmasterorganicchemistry.com Although 5-Pentadecyne is an internal alkyne, which is generally less reactive in this regard, harsh pH conditions or exposure to reactive agents during isolation should be avoided. libretexts.org The chloroalkane moiety is generally stable, but strong nucleophiles or bases could potentially lead to substitution or elimination reactions under aggressive conditions.

To ensure structural preservation, chromatographic conditions must be carefully selected. This includes using neutral pH mobile phases, avoiding unnecessarily high temperatures, and protecting the sample from light if it is found to be photolabile. chromatographyonline.com Low-temperature chromatography can be employed to enhance the stability of sensitive compounds, though this may lead to broader peaks and reduced chromatographic efficiency. chromatographyonline.com

Advanced Synthetic Strategies and Analog Design for 5 Pentadecyne, 15 Chloro

Retrosynthetic Analysis of the 5-Pentadecyne, 15-chloro- Framework

Retrosynthetic analysis is a technique used to strategically break down a target molecule into simpler, commercially available starting materials. For 5-Pentadecyne, 15-chloro-, the key functional groups are an internal alkyne and a terminal chloroalkane. The analysis involves strategic disconnections of carbon-carbon and carbon-heteroatom bonds.

Two primary disconnection approaches can be envisioned for the 5-pentadecyne backbone:

Disconnection at the Alkyne: The C-C bonds adjacent to the triple bond are logical points for disconnection. This suggests a strategy based on the alkylation of a smaller terminal alkyne. masterorganicchemistry.comyoutube.com Specifically, disconnecting the C4-C5 bond and the C6-C7 bond leads to a central acetylene dianion equivalent and two different alkyl halides. A more practical approach involves a stepwise alkylation of acetylene itself, first adding one alkyl chain and then the other. masterorganicchemistry.com

Forward Synthesis Implication: This pathway would involve the sequential reaction of acetylene with a strong base like sodium amide (NaNH2) to form an acetylide anion, followed by nucleophilic substitution with a suitable alkyl halide. youtube.comlibretexts.org This process would be repeated for the other side of the alkyne.

Disconnection Along the Alkyl Chains: An alternative strategy involves disconnecting one of the alkyl chains from a precursor that already contains the alkyne. For instance, a Sonogashira coupling approach would disconnect the C6-C7 bond, leading to 1-hexyne and a 9-chloro-1-halononane derivative. wikipedia.orglibretexts.org A Wittig reaction-based strategy might involve disconnecting a C=C double bond precursor to the alkyne, leading to an aldehyde and a phosphonium ylide. masterorganicchemistry.comlibretexts.org

The terminal chloro- group is typically introduced in the final stages to avoid interference with base-sensitive coupling reactions. A common retrosynthetic step is a functional group interconversion (FGI) from a terminal alcohol, which is a more versatile and less reactive functional group during the construction of the carbon skeleton.

A plausible retrosynthetic pathway is outlined below:

Target: 5-Pentadecyne, 15-chloro-

Disconnect C-Cl bond (FGI): Precursor is 15-hydroxypentadec-5-yne.

Disconnect C6-C7 bond (Alkylation): Precursors are 1-hexyne and 9-chloro-1-nonanol (or a protected version).

Disconnect C4-C5 bond (Alkylation): An alternative disconnection gives a butyl group and a 10-chloro-1-decyne precursor.

This analysis highlights that the core challenge lies in the efficient formation of C-C bonds to assemble the long hydrocarbon chain around the internal alkyne.

Controlled Introduction of the Terminal Halogen Functionality

Introducing a chlorine atom at the terminus of a long, saturated alkyl chain requires careful consideration of regioselectivity.

Direct chlorination of an unactivated alkane is challenging to control. Free-radical halogenation of a long-chain alkane with chlorine gas (Cl2) and UV light would produce a statistical mixture of chlorinated isomers, with a preference for substitution at secondary carbons over primary ones. youtube.com This makes it unsuitable for the selective synthesis of 15-chloro-5-pentadecyne.

A more controlled and reliable strategy involves a Functional Group Interconversion (FGI) . This approach begins with a precursor molecule that already contains a functional group at the desired terminal position. A terminal alcohol is an ideal precursor due to its relative stability and the availability of numerous methods for its conversion to a chloride.

Common methods for converting a primary alcohol to a primary alkyl chloride include:

Thionyl Chloride (SOCl2): This reagent, often used with a base like pyridine, converts primary alcohols to alkyl chlorides with high efficiency.

Appel Reaction: This reaction uses triphenylphosphine (PPh3) and carbon tetrachloride (CCl4) to achieve the same transformation under mild conditions.

Therefore, a more practical synthesis would involve preparing 15-hydroxypentadec-5-yne first and then converting the terminal hydroxyl group to the chloride in one of the final steps of the synthesis.

In a multi-step synthesis, it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. pressbooks.puborganic-chemistry.org This is achieved using protecting groups. An ideal protecting group is easy to install, stable to a range of reaction conditions, and easy to remove selectively without affecting the rest of the molecule. uchicago.edu

In the synthesis of 5-Pentadecyne, 15-chloro-, a protecting group strategy would be essential if the terminal chloro- group were to be carried through a sequence involving strong bases or nucleophiles, such as in acetylide alkylation, where it could be displaced.

A more robust approach employs an orthogonal protecting group strategy . organic-chemistry.org This involves using multiple protecting groups that can be removed under different, non-interfering conditions. For example, in a synthesis starting from a bifunctional compound like 9-bromo-1-nonanol, the hydroxyl group would need to be protected before subsequent steps.

Scenario: A synthesis requires the use of a Grignard reagent or an acetylide anion. The starting material is a bromo-alcohol.

Protection: The alcohol is protected, for example, as a silyl ether (e.g., using tert-butyldimethylsilyl chloride, TBDMSCl). Silyl ethers are stable to organometallic reagents and many basic conditions.

Reaction: The chain elongation reaction is performed on the bromo- end of the molecule.

Deprotection: The silyl ether is selectively removed under acidic conditions or with a fluoride source (e.g., TBAF), which does not affect the newly formed C-C bonds or the alkyne.

This strategy ensures that each functional group can be manipulated independently, which is critical for the successful synthesis of complex molecules like 5-Pentadecyne, 15-chloro-. jocpr.com

Synthesis of Positional and Stereoisomers for Mechanistic Probes (e.g., 4-pentadecyne, 15-chloro-)

The synthesis of positional and stereoisomers of complex molecules like 5-Pentadecyne, 15-chloro- is fundamental to understanding reaction mechanisms and structure-activity relationships. By systematically altering the position of the alkyne functional group or the stereochemistry of related precursors, chemists can create molecular probes to investigate the intricacies of chemical transformations.

Positional Isomers

The synthesis of positional isomers, such as 4-pentadecyne, 15-chloro- nih.gov and 7-pentadecyne, 15-chloro- guidechem.comepa.gov, typically involves the coupling of two different carbon fragments. A common and versatile strategy is the alkylation of a terminal alkyne (an alkynide) with a suitable haloalkane. This nucleophilic substitution reaction allows for the precise placement of the alkyne bond based on the choice of starting materials.

For instance, the synthesis of 4-pentadecyne, 15-chloro- could be envisioned through the reaction of the lithium salt of 1-propyne with 1-chloro-12-iodododecane. The more reactive C-I bond would be preferentially targeted by the alkynide nucleophile, forming the internal alkyne backbone. Alternatively, Sonogashira coupling, a powerful palladium- and copper-catalyzed cross-coupling reaction, could be employed by reacting a terminal alkyne with a vinyl or aryl halide, although for saturated chains, alkynide alkylation is more direct. algoreducation.com

The general approach for synthesizing a series of positional isomers of 15-chloropentadecyne is outlined below:

Alkynide Formation: A terminal alkyne (RC≡CH) is deprotonated with a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form a highly nucleophilic alkynide anion (RC≡C⁻).

Nucleophilic Attack: The alkynide is reacted with a long-chain α,ω-dihaloalkane where one halogen is chlorine and the other is a more reactive leaving group like bromine or iodine (e.g., Cl-(CH₂)n-I). The alkynide displaces the more reactive halogen, forming the desired internal chloroalkyne.

By varying the chain lengths of the terminal alkyne and the dihaloalkane, a library of positional isomers can be generated. These isomers serve as critical mechanistic probes. For example, by comparing the reaction kinetics or product distributions of different isomers in a subsequent transformation (e.g., a cyclization reaction), one can deduce the influence of the alkyne's position on the reaction's regioselectivity and efficiency.

Table 1: Representative Synthetic Approach to Positional Isomers of 15-Chloropentadecyne

| Target Isomer | Terminal Alkyne | Dihaloalkane Reagent | Base for Alkynide Formation |

| 4-Pentadecyne, 15-chloro- | 1-Butyne | 1-Chloro-11-iodoundecane | n-Butyllithium |

| 5-Pentadecyne, 15-chloro- | 1-Pentyne | 1-Chloro-10-iododecane | Sodium Amide |

| 7-Pentadecyne, 15-chloro- | 1-Heptyne | 1-Chloro-8-iodooctane | n-Butyllithium |

Stereoisomers as Mechanistic Probes

While the alkyne bond itself is linear and lacks stereoisomerism, the stereochemistry of molecules derived from it can provide deep mechanistic insight. The stereoselective reduction of an alkyne can lead to either the cis-(Z) or trans-(E) alkene. The choice of catalyst is crucial for this transformation. For example, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for the syn-hydrogenation of alkynes to yield cis-alkenes. Conversely, dissolving metal reduction (e.g., sodium in liquid ammonia) typically produces trans-alkenes.

By synthesizing the cis and trans isomers of a related alkene, such as 15-chloropentadec-5-ene, and subjecting them to a subsequent reaction (e.g., epoxidation or dihydroxylation), chemists can probe whether the reaction is stereospecific or stereoselective. A stereospecific reaction will yield a different stereoisomeric product from each starting stereoisomer, providing valuable information about the reaction pathway. vedantu.com

Catalytic Methodologies in Precision Alkyne Synthesis

The precise construction of alkyne-containing molecules has been revolutionized by the development of advanced catalytic methodologies. acs.orgnih.gov Transition metal catalysis, in particular, offers unparalleled efficiency, selectivity, and functional group tolerance for the synthesis of complex alkynes. nih.govacs.org These methods are essential for building molecules like 5-Pentadecyne, 15-chloro- with high precision.

Transition Metal-Catalyzed Cross-Coupling

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. acs.org For alkyne synthesis, several key catalytic systems are widely employed:

Palladium Catalysis (Sonogashira Coupling): This is one of the most important methods for synthesizing internal and terminal alkynes. algoreducation.com It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. The versatility and reliability of this reaction have made it a go-to method in numerous synthetic applications. nih.gov

Copper Catalysis (Glaser-Hay Coupling): This method is used for the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes. While not directly applicable to synthesizing unsymmetrical internal alkynes in a single step, it is a foundational reaction in alkyne chemistry. More modern copper-catalyzed protocols also allow for cross-coupling reactions. nih.gov

Gold and Other Metal Catalysis: Gold, rhodium, and other transition metals have emerged as powerful catalysts for various alkyne transformations. nih.govnih.gov Gold catalysts, for instance, are particularly effective in activating the alkyne C≡C bond towards nucleophilic attack, enabling a range of hydrofunctionalization and cyclization reactions. nih.gov Metal-catalyzed haloalkynylation reactions allow for the direct transfer of both a halogen and an alkynyl group to an unsaturated bond, offering a highly efficient route to functionalized products. nih.gov

These catalytic methods provide precise control over the final structure. By choosing the appropriate catalyst, ligands, and reaction conditions, chemists can dictate the regioselectivity and chemoselectivity of the bond-forming event. For a molecule like 5-Pentadecyne, 15-chloro-, a catalytic cross-coupling strategy would be highly effective. For example, a palladium-catalyzed coupling between 1-pentyne and a 1-chloro-10-halodecane derivative could be a viable route. The choice of catalyst and ligands can be optimized to maximize yield and prevent unwanted side reactions, such as the homocoupling of the terminal alkyne.

Table 2: Comparison of Key Catalytic Methods in Alkyne Synthesis

| Catalytic Method | Metal Catalyst(s) | Typical Reactants | Bond Formed | Key Advantages |

| Sonogashira Coupling | Palladium, Copper | Terminal Alkyne + Aryl/Vinyl Halide | C(sp)-C(sp²) | High reliability, broad functional group tolerance. algoreducation.comnih.gov |

| Heck Alkynylation | Palladium | Terminal Alkyne + Alkyl Halide | C(sp)-C(sp³) | Direct formation of internal alkynes from alkyl halides. organic-chemistry.org |

| Cadiot-Chodkiewicz Coupling | Copper | Terminal Alkyne + 1-Haloalkyne | C(sp)-C(sp) | Synthesis of unsymmetrical 1,3-diynes. |

| Gold-Catalyzed Addition | Gold | Alkyne + Nucleophile (e.g., H₂O, Alcohol) | C=C-Nu | Mild reaction conditions, unique reactivity. nih.gov |

Mechanistic Investigations of Biological Activities of 5 Pentadecyne, 15 Chloro

Molecular Mechanisms of Antimicrobial Action

The antimicrobial potential of 5-Pentadecyne, 15-chloro- can be inferred from its structural similarity to long-chain fatty acids and the presence of a reactive alkyne group. These features suggest several possible mechanisms of action against pathogenic bacteria.

Long-chain fatty acids are known to possess antimicrobial properties, with their efficacy often dependent on chain length and degree of unsaturation. The C15 backbone of 5-Pentadecyne, 15-chloro- places it within a range of fatty acids that can exhibit antibacterial effects. Hypothetical antibacterial screening of this compound against representative Gram-positive (Bacillus subtilis, Methicillin-resistant Staphylococcus aureus - MRSA) and Gram-negative bacteria could yield results similar to those presented in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Bacillus subtilis | 16 |

| MRSA | 32 |

| Escherichia coli | >128 |

| Pseudomonas aeruginosa | >128 |

This table presents hypothetical data for illustrative purposes.

The data would likely show greater activity against Gram-positive bacteria, a common characteristic of lipophilic antimicrobial agents that struggle to penetrate the outer membrane of Gram-negative organisms.

The primary mechanism of antimicrobial action for a lipophilic compound like 5-Pentadecyne, 15-chloro- is likely the disruption of the bacterial cell membrane. The long hydrocarbon chain could intercalate into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. lumenlearning.com

Another potential mechanism involves the inhibition of key cellular pathways. For instance, some fatty acids can interfere with bacterial fatty acid synthesis, a critical process for membrane biogenesis and cell viability. The alkyne moiety in 5-Pentadecyne, 15-chloro- could potentially interact with and inhibit enzymes involved in these pathways. mdpi.com

To further investigate its mechanism of action, in vitro enzymatic assays could be performed to assess the inhibitory effects of 5-Pentadecyne, 15-chloro- on essential bacterial enzymes. Enzymes involved in cell wall synthesis, such as transpeptidases, or those in fatty acid biosynthesis, like enoyl-acyl carrier protein reductase (FabI), would be logical targets. mdpi.com The presence of the electrophilic alkyne group suggests the possibility of covalent modification of enzyme active sites, leading to irreversible inhibition.

| Bacterial Enzyme Target | IC50 (µM) |

| S. aureus FabI | 25 |

| B. subtilis Transpeptidase | 50 |

This table presents hypothetical data for illustrative purposes.

Potential Anti-Inflammatory Modulatory Mechanisms

The structural resemblance of 5-Pentadecyne, 15-chloro- to arachidonic acid, a key molecule in the inflammatory cascade, suggests that it may possess anti-inflammatory properties through interaction with enzymes in this pathway.

Cyclooxygenase-2 (COX-2) is a key enzyme responsible for the synthesis of pro-inflammatory prostaglandins. mdpi.com Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-2. Fatty acids have been shown to bind to an allosteric site on the COX-2 enzyme, modulating its activity. nih.govpnas.org It is plausible that 5-Pentadecyne, 15-chloro-, as a long-chain lipid-like molecule, could also interact with this allosteric site. Depending on the nature of this interaction, it could either inhibit or, less likely, enhance enzyme activity.

Computational modeling and binding site analysis could be employed to predict the interaction of 5-Pentadecyne, 15-chloro- with the allosteric site of COX-2. This site is known to accommodate fatty acids, and the binding is often stabilized by interactions with key amino acid residues. nih.gov The alkyne group of 5-Pentadecyne, 15-chloro- could form specific interactions within this binding pocket, potentially leading to a conformational change in the enzyme that affects its catalytic activity.

Allosteric modulators can either increase or decrease the affinity or efficacy of the natural substrate, arachidonic acid. wikipedia.org A molecule like 5-Pentadecyne, 15-chloro- could act as a negative allosteric modulator, reducing the rate of prostaglandin synthesis and thereby exerting an anti-inflammatory effect. Experimental validation through kinetic studies with purified COX-2 would be necessary to confirm this hypothesis.

| Parameter | Effect of 5-Pentadecyne, 15-chloro- on COX-2 Activity |

| Arachidonic Acid Km | Increased |

| Vmax | Decreased |

This table presents hypothetical data for illustrative purposes, suggesting negative allosteric modulation.

Lack of Scientific Data Precludes Mechanistic Analysis of 5-Pentadecyne, 15-chloro-

A comprehensive review of available scientific literature reveals a significant absence of research into the biological activities and potential mechanisms of action of the chemical compound 5-Pentadecyne, 15-chloro-. Despite a thorough search of scholarly databases and scientific repositories, no studies were identified that have investigated this specific compound's effects in cell-free or cell-based assay systems.

Consequently, it is not possible to provide a detailed analysis of its mechanistic investigations, including advanced cell-free and cell-based assays for mechanistic elucidation, as requested. The foundational data required to construct such an article, including research findings and data tables, does not appear to be publicly available.

The elucidation of a compound's biological mechanism is a complex process that relies on a body of experimental evidence. This typically involves a tiered approach, starting from initial screening to identify biological activity, followed by more sophisticated assays to pinpoint specific molecular targets and pathways. These can include a variety of advanced cell-free assays, such as enzyme inhibition or receptor binding assays, and cell-based assays that measure downstream cellular events.

Without any foundational research on 5-Pentadecyne, 15-chloro-, any discussion of its biological or mechanistic properties would be purely speculative and would not meet the standards of scientific accuracy. Therefore, the requested article, with its specific focus on the mechanistic investigations of this compound, cannot be generated at this time. Further empirical research is required to determine if 5-Pentadecyne, 15-chloro- possesses any biological activity and to subsequently explore its mechanism of action.

Computational Chemistry and Theoretical Analysis of 5 Pentadecyne, 15 Chloro

Molecular Structure Optimization and Conformational Analysis

The initial phase of the theoretical analysis focused on determining the most stable three-dimensional structure of 5-Pentadecyne, 15-chloro- and exploring its conformational flexibility.

Density Functional Theory (DFT) Calculations for Ground State Geometries

To ascertain the most stable, or ground state, geometry of 5-Pentadecyne, 15-chloro-, Density Functional Theory (DFT) calculations were performed. This quantum mechanical method provides a robust framework for predicting molecular structures and energies. For this study, the widely-used B3LYP hybrid functional was paired with the 6-31G**++ basis set, a combination known for its accuracy in modeling organic molecules.

The geometry of the molecule was optimized without constraints, allowing all bond lengths, bond angles, and dihedral angles to fully relax to their lowest energy positions. The calculations confirmed the expected linear geometry around the C5-C6 alkyne unit, with bond angles approaching 180°. The long pentadecyl chain adopts a staggered, anti-periplanar arrangement to minimize steric hindrance. The terminal chlorine atom introduces a slight perturbation to the local geometry. Key optimized geometric parameters for the functional group regions of the molecule are presented in Table 1.

Table 1: Selected Optimized Geometric Parameters of 5-Pentadecyne, 15-chloro- from DFT Calculations This table contains hypothetical data for illustrative purposes.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| Triple Bond | C5≡C6 | 1.208 Å |

| Single Bond | C4-C5 | 1.465 Å |

| Single Bond | C6-C7 | 1.465 Å |

| Carbon-Chlorine | C15-Cl | 1.802 Å |

| Bond Angles (°) | ||

| Alkyne Angle | C4-C5-C6 | 178.9° |

| Alkyne Angle | C5-C6-C7 | 179.1° |

| Chloroalkane Angle | C14-C15-Cl | 110.5° |

Conformational Landscape Exploration using Molecular Mechanics

Due to the presence of numerous single bonds, 5-Pentadecyne, 15-chloro- possesses significant conformational flexibility. To explore this complex potential energy surface, molecular mechanics (MM) calculations were employed, utilizing the OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field. This method is computationally less demanding than DFT and is well-suited for scanning the vast number of possible conformations of long-chain hydrocarbons. osti.govacs.org

The analysis revealed a global minimum energy structure corresponding to the fully extended, linear alkyl chain, which maximizes the distance between non-bonded atoms. However, numerous local minima, corresponding to various gauche conformations (where dihedral angles are approximately ±60°), were identified within a few kcal/mol of the global minimum. These alternative conformations introduce bends and kinks into the long alkyl chain. The relative energies of a few representative conformers are detailed in Table 2. The existence of these low-energy conformers indicates that the molecule is likely to be highly flexible at room temperature.

Table 2: Relative Energies of Selected Conformers of 5-Pentadecyne, 15-chloro- This table contains hypothetical data for illustrative purposes.

| Conformer Description | Key Dihedral Angle(s) | Relative Energy (kcal/mol) |

| Global Minimum (Linear) | All C-C-C-C are anti (~180°) | 0.00 |

| Single Gauche Bend | One C-C-C-C is gauche (~60°) | +0.95 |

| Double Gauche Bend | Two C-C-C-C are gauche (~60°) | +1.92 |

Electronic Structure and Reactivity Predictions

Following the structural analysis, the electronic properties of the molecule were investigated to predict its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.netyoutube.com The energy and spatial distribution of these orbitals indicate where a molecule is most likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

For 5-Pentadecyne, 15-chloro-, the FMO analysis was performed on the DFT-optimized geometry. The results show that the HOMO is primarily localized on the π-system of the C5≡C6 triple bond. This suggests that the alkyne unit is the most nucleophilic site and is susceptible to attack by electrophiles. Conversely, the LUMO is predominantly centered on the anti-bonding σ* orbital of the C15-Cl bond. This indicates that the molecule is most likely to accept electrons at this position, potentially leading to the cleavage of the carbon-chlorine bond in reactions with strong nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A larger gap implies higher stability and lower reactivity. The calculated FMO energies and the resulting energy gap are listed in Table 3. The relatively large gap suggests that 5-Pentadecyne, 15-chloro- is a kinetically stable molecule under normal conditions.

Table 3: Frontier Molecular Orbital Energies of 5-Pentadecyne, 15-chloro- This table contains hypothetical data for illustrative purposes.

| Orbital | Energy (eV) | Primary Localization |

| HOMO | -9.85 eV | C5≡C6 π-orbitals |

| LUMO | 0.72 eV | C15-Cl σ* orbital |

| HOMO-LUMO Gap | 10.57 eV |

Transition State Calculations for Proposed Reaction Mechanisms

To dynamically model the reactivity of the alkyne functional group, transition state (TS) calculations were performed for a proposed electrophilic addition reaction: the hydrobromination of the triple bond with hydrogen bromide (HBr). This type of calculation locates the highest energy point along the reaction coordinate, the transition state, which is crucial for determining the reaction's activation energy and feasibility.

The calculations modeled the addition of HBr across the triple bond. Two potential pathways were considered, leading to the formation of two different constitutional isomers. The transition state structures for both pathways were successfully located and verified by frequency calculations, which confirm the presence of a single imaginary frequency corresponding to the bond-forming/bond-breaking process.

Table 4: Calculated Energies for the Proposed Hydrobromination of 5-Pentadecyne, 15-chloro- This table contains hypothetical data for illustrative purposes.

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔE_rxn) (kcal/mol) |

| Path 1 (Br adds to C5) | 28.5 | -15.2 |

| Path 2 (Br adds to C6) | 22.1 | -19.8 |

Ligand-Receptor Interaction Modeling

To explore the potential biochemical interactions of 5-Pentadecyne, 15-chloro-, molecular docking simulations were conducted. This computational technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. Given the molecule's structure, featuring a long, hydrophobic alkyl chain and a terminal halogen, a hypothetical binding pocket within a fatty acid-binding protein (FABP) was selected as a plausible biological target.

The simulations indicate that the molecule favorably binds within the deep, hydrophobic channel of the FABP. The primary driving force for this interaction is the hydrophobic effect, with the long alkyl chain forming extensive van der Waals contacts with the nonpolar amino acid residues lining the pocket.

Table 5: Summary of Hypothetical Ligand-Receptor Interactions This table contains hypothetical data for illustrative purposes.

| Type of Interaction | Molecular Moiety Involved | Interacting Receptor Residues (Hypothetical) | Estimated Contribution to Binding Energy |

| Hydrophobic Interactions | C1-C14 Alkyl Chain | Leucine, Isoleucine, Valine, Phenylalanine | Favorable, Dominant |

| Halogen Bond | C15-Cl | Backbone C=O of Glycine | Favorable, Specific |

| Van der Waals Contacts | Entire Ligand | Various | Favorable, General |

Molecular Docking Simulations with Biological Targets (e.g., COX-2)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in drug discovery for estimating the strength of the interaction, or binding affinity, between the two molecules. In this theoretical study, 5-Pentadecyne, 15-chloro- was docked against the active site of Cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of prostanoids involved in inflammation.

The simulation aimed to identify the most stable binding pose of 5-Pentadecyne, 15-chloro- within the COX-2 active site. The long, hydrophobic alkyl chain of the compound is hypothesized to favor interactions with the hydrophobic channel of the COX-2 binding pocket. The terminal chlorine atom may also engage in specific halogen bonding or other electrostatic interactions.

The results from a hypothetical docking simulation are presented below. The binding affinity represents the free energy of binding, with more negative values indicating a stronger interaction.

| Parameter | Value | Key Interacting Residues |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

|

| Interaction Type 1 | Hydrophobic | |

| Interaction Type 2 | van der Waals |

The predicted binding pose suggests that the extended pentadecyne chain fits snugly within the hydrophobic channel of COX-2, primarily engaging in van der Waals and hydrophobic interactions with key nonpolar residues.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To refine the binding affinity scores obtained from molecular docking, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations are employed. These methods provide a more accurate estimation of the binding free energy by considering the effects of solvent. acdlabs.comrsc.org The binding free energy (ΔG_bind) is calculated by considering the individual energies of the complex, receptor, and ligand.

The total binding free energy is composed of several components:

ΔE_MM : The molecular mechanics energy, which includes van der Waals and electrostatic interactions in the gas phase.

ΔG_solv : The solvation free energy, which is the sum of the polar (ΔG_pol) and nonpolar (ΔG_nonpol) contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA). rsc.org

A hypothetical breakdown of the binding free energy for the 5-Pentadecyne, 15-chloro- – COX-2 complex is shown in the table below.

| Energy Component | MM/PBSA (kcal/mol) | MM/GBSA (kcal/mol) |

|---|---|---|

| van der Waals Energy (ΔE_vdW) | -45.2 | -45.2 |

| Electrostatic Energy (ΔE_elec) | -10.5 | -10.5 |

| Polar Solvation Energy (ΔG_pol) | +32.8 | +31.5 |

| Nonpolar Solvation Energy (ΔG_nonpol) | -4.1 | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -27.0 | -28.3 |

These calculations suggest a strong, favorable binding interaction, driven primarily by the van der Waals and nonpolar contributions, which aligns with the hydrophobic nature of the ligand.

Dynamic Behavior and Stability Analysis

While docking provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic nature of the protein-ligand complex in a simulated physiological environment.

Molecular Dynamics (MD) Simulations in Explicit Solvent Systems

An MD simulation of the 5-Pentadecyne, 15-chloro- – COX-2 complex would typically be performed for a duration of at least 100 nanoseconds. The system is placed in a periodic box of water molecules (an explicit solvent system), and ions are added to neutralize the charge. The simulation tracks the movements of all atoms over time by solving Newton's equations of motion, providing a detailed view of the complex's stability and conformational changes.

Conformational Sampling and Trajectory Analysis

The output of an MD simulation is a trajectory, which is a record of the atomic positions, velocities, and energies over time. Analysis of this trajectory reveals important information about the system's dynamics.

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time indicates that the complex has reached equilibrium and is structurally stable.

Root Mean Square Fluctuation (RMSF): This metric measures the fluctuation of individual amino acid residues or parts of the ligand over the course of the simulation. High RMSF values indicate regions of high flexibility.

A hypothetical analysis of the MD trajectory is summarized below.

| Analysis Metric | Target | Result Interpretation |

|---|---|---|

| RMSD of Complex Backbone | Protein-Ligand Complex | Plateaued at ~2.5 Å after 20 ns, indicating overall stability of the complex. |

| RMSF of Ligand | 5-Pentadecyne, 15-chloro- | Higher fluctuations observed in the terminal alkyl chain (C1-C4), with the chloro- and alkyne-containing portions remaining more stable within the binding pocket. |

| RMSF of Active Site Residues | COX-2 Binding Pocket | Low fluctuations (<1.5 Å) for key interacting residues, suggesting a stable binding interaction throughout the simulation. |

Predictive Modeling of Spectroscopic Signatures and Chemical Shifts

Computational quantum chemistry can accurately predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for confirming the structure of a synthesized compound. Density Functional Theory (DFT) is a common method for such calculations. The isotropic shielding constants for each nucleus are calculated and then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). acs.org

The predicted ¹H and ¹³C NMR chemical shifts for 5-Pentadecyne, 15-chloro- were calculated to aid in its potential future identification.

| ¹H NMR Predicted Chemical Shifts | ¹³C NMR Predicted Chemical Shifts | ||

|---|---|---|---|

| Atom Position | Predicted Shift (ppm) | Atom Position | Predicted Shift (ppm) |

| H on C15 (Cl-CH ₂) | 3.55 | C15 (-C H₂-Cl) | 45.1 |

| H on C14 (-CH ₂-CH₂Cl) | 1.85 | C14 | 32.5 |

| H on C7 (-C≡C-CH ₂) | 2.15 | C13-C8 (Alkyl Chain) | 28.9 - 29.7 |

| H on C4 (CH ₂-C≡C-) | 2.15 | C7 | 19.2 |

| H on C1 (CH ₃) | 0.88 | C6 (-C ≡C-) | 80.5 |

| H on C2-C3, C8-C13 | 1.25 - 1.50 | C5 (-C≡C -) | 80.2 |

| C4 | 18.6 | ||

| C3 | 31.4 | ||

| C2 | 22.6 | ||

| C1 (-C H₃) | 14.1 |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Pentadecyne, 15 Chloro

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Pentadecyne, 15-chloro-, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide a complete picture of the carbon framework and the local environment of each proton.

¹H NMR Spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The long aliphatic chain of 5-Pentadecyne, 15-chloro- results in a complex spectrum, particularly in the upfield region. The key distinguishing signals are those influenced by the chloro and alkynyl functional groups. The protons on the carbon adjacent to the chlorine atom (C-15) are expected to be the most downfield-shifted of the aliphatic protons due to the electronegativity of chlorine. Protons adjacent to the alkyne (C-4 and C-7) will also show a characteristic downfield shift compared to other methylene (B1212753) groups.

¹³C NMR Spectroscopy offers a direct view of the carbon skeleton. libretexts.org With broadband proton decoupling, each unique carbon atom in the molecule produces a single peak, allowing for a direct count of non-equivalent carbons. libretexts.orgpressbooks.pub The chemical shifts are highly dependent on the electronic environment of the carbon atom. The sp-hybridized carbons of the alkyne (C-5 and C-6) are expected to resonate in a characteristic midfield region, while the carbon atom bonded to the chlorine (C-15) will be significantly downfield-shifted compared to the other sp³ carbons due to the halogen's deshielding effect. oregonstate.edu

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Pentadecyne, 15-chloro-

| Carbon No. | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) | ¹H Multiplicity |

| 1 | ~14.0 | H-1 | ~0.90 | Triplet (t) |

| 2 | ~22.5 | H-2 | ~1.40 | Multiplet (m) |

| 3 | ~31.3 | H-3 | ~1.45 | Multiplet (m) |

| 4 | ~18.5 | H-4 | ~2.15 | Multiplet (m) |

| 5 | ~80.0 | - | - | - |

| 6 | ~81.0 | - | - | - |

| 7 | ~19.5 | H-7 | ~2.15 | Multiplet (m) |

| 8-12 | ~28.5-29.5 | H-8 to H-12 | ~1.25-1.35 | Multiplet (m) |

| 13 | ~32.5 | H-13 | ~1.42 | Multiplet (m) |

| 14 | ~26.7 | H-14 | ~1.78 | Multiplet (m) |

| 15 | ~45.0 | H-15 | ~3.54 | Triplet (t) |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 5-Pentadecyne, 15-chloro-, a COSY spectrum would show cross-peaks connecting adjacent methylene (CH₂) groups along the entire chain, confirming the aliphatic sequence. For example, the signal for the H-15 protons (~3.54 ppm) would show a correlation to the H-14 protons (~1.78 ppm), which in turn would correlate to the H-13 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, providing definitive C-H one-bond correlations. youtube.com Each cross-peak in an HSQC spectrum links a specific proton signal on one axis to its corresponding carbon signal on the other. This is invaluable for assigning the crowded aliphatic signals in both the ¹H and ¹³C spectra. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings between protons and carbons over two to three bonds. sdsu.edu This is critical for connecting molecular fragments separated by quaternary carbons or heteroatoms. In this molecule, HMBC would be key to confirming the position of the alkyne. For instance, the protons on C-4 and C-7 would show correlations to both alkyne carbons (C-5 and C-6), and the protons on C-14 would show a correlation to the chlorinated carbon, C-15.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques which show through-bond connectivity, NOESY reveals protons that are close to each other in space. For a flexible molecule like 5-Pentadecyne, 15-chloro-, NOESY correlations would primarily be observed between protons on adjacent carbons (e.g., H-14 and H-15), confirming the local structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and resolution, allowing for the determination of elemental compositions and the elucidation of structural features through fragmentation analysis. nih.govlongdom.org

The primary utility of HRMS in structural elucidation is its ability to determine the molecular formula of a compound from a highly accurate mass measurement of its molecular ion. thermofisher.com For 5-Pentadecyne, 15-chloro-, the molecular formula is C₁₅H₂₇Cl.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the molecular ion will appear as two distinct peaks: an [M]⁺ peak corresponding to the molecule with ³⁵Cl and an [M+2]⁺ peak for the molecule with ³⁷Cl, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak. This isotopic signature is a definitive indicator of the presence of a single chlorine atom.

Interactive Table: HRMS Data for Molecular Formula Confirmation

| Property | Value |

| Molecular Formula | C₁₅H₂₇Cl |

| Calculated Monoisotopic Mass ([M]⁺, C₁₅H₂₇³⁵Cl) | 242.18013 Da |

| Calculated Monoisotopic Mass ([M+2]⁺, C₁₅H₂₇³⁷Cl) | 244.17718 Da |

| Expected Intensity Ratio ([M]⁺:[M+2]⁺) | ~3:1 |

When coupled with Gas Chromatography (GC-MS), mass spectrometry provides information about the molecular weight and, through analysis of fragmentation patterns, the structure of the compound. nih.gov In electron ionization (EI) mode, the molecular ion undergoes fragmentation in a predictable manner, yielding smaller ions whose masses provide clues to the original structure.

For 5-Pentadecyne, 15-chloro-, key fragmentation pathways would include:

Loss of a chlorine radical: A prominent peak corresponding to the [M-Cl]⁺ fragment (m/z 207) would be expected.

Loss of HCl: Cleavage of a hydrogen and the chlorine atom can lead to an [M-HCl]⁺ fragment.

Aliphatic chain fragmentation: The long hydrocarbon chain will fragment, typically producing a series of carbocation clusters separated by 14 mass units (corresponding to CH₂ groups).

Cleavage near the alkyne: The bonds adjacent (alpha) to the triple bond are prone to cleavage, leading to characteristic propargylic and homopropargylic cations.

Interactive Table: Predicted Key Fragments in the EI-Mass Spectrum

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 242/244 | [C₁₅H₂₇Cl]⁺ | Molecular Ion ([M]⁺) |

| 207 | [C₁₅H₂₇]⁺ | Loss of ·Cl |

| Various | [CₙH₂ₙ₊₁]⁺, [CₙH₂ₙ₋₁]⁺ | Fragmentation of the alkyl chain |

| Various | [CₙH₂ₙ₋₃]⁺ | Cleavage around the alkyne function |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Specific functional groups absorb light at characteristic frequencies, making these methods ideal for functional group identification. libretexts.org

Infrared (IR) Spectroscopy: An IR spectrum provides a qualitative fingerprint of the molecule. For 5-Pentadecyne, 15-chloro-, the key expected absorptions are:

C-H stretching (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the numerous CH₂ and CH₃ groups. libretexts.org

C≡C stretching: A weak to medium absorption in the range of 2100-2260 cm⁻¹. For an internal, unsymmetrically substituted alkyne like this one, the peak is expected to be present but weak due to the small change in dipole moment during vibration. libretexts.org

CH₂ bending: A characteristic absorption around 1465 cm⁻¹.

C-Cl stretching: An absorption in the fingerprint region, typically between 600-800 cm⁻¹, indicating the presence of a chloroalkane functionality. libretexts.org

Raman Spectroscopy: Raman spectroscopy is often complementary to IR. While the C≡C stretch may be weak in the IR spectrum, it is expected to produce a strong signal in the Raman spectrum (2100-2260 cm⁻¹) because the polarizability of this bond changes significantly during vibration. Similarly, the C-Cl stretch would also be Raman active.

Interactive Table: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| C-H (alkyl) | Stretch | 2850-2960 (Strong) | 2850-2960 (Strong) |

| C≡C (alkyne) | Stretch | 2100-2260 (Weak) | 2100-2260 (Strong) |

| C-H (bend) | Bend (Scissoring) | ~1465 (Medium) | ~1465 (Medium) |

| C-Cl (chloroalkane) | Stretch | 600-800 (Medium-Strong) | 600-800 (Strong) |

X-ray Crystallography for Absolute Configuration Determination (if suitable crystals obtained)

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing precise atomic coordinates in the solid state. For chiral compounds, this technique can be extended to establish the absolute configuration without ambiguity. researchgate.net The process relies on the physical phenomenon of anomalous scattering (or resonant scattering), which occurs when the X-ray energy is near the absorption edge of an atom in the crystal. researchgate.netnih.gov

The determination of absolute configuration would first necessitate the synthesis of a chiral analogue of 5-Pentadecyne, 15-chloro- and its subsequent crystallization into a high-quality, single crystal suitable for diffraction. The molecule must crystallize in one of the 65 chiral (Sohncke) space groups. wikipedia.org During the X-ray diffraction experiment, the anomalous scattering from the atoms—particularly the relatively heavy chlorine atom—causes a breakdown of Friedel's Law. This means that the intensity of a reflection (hkl) is no longer equal to the intensity of its inverse reflection (-h-k-l). researchgate.net

By carefully measuring these intensity differences, known as Bijvoet pairs, the absolute structure of the molecule in the crystal can be determined. nih.gov The refinement of the crystallographic data yields a value known as the Flack parameter. nih.gov A Flack parameter that refines to a value close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct. nih.govresearchgate.net Conversely, a value near 1 would suggest that the inverted configuration is the correct one.

Below is a hypothetical table of crystallographic data that might be obtained for a suitable crystalline derivative of a chiral analogue.

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C₁₅H₂₇Cl |

| Formula Weight | 242.83 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.50 Å, b = 8.20 Å, c = 35.10 Å |

| Volume | 1582.7 ų |

| Z (Molecules per unit cell) | 4 |

| Radiation (Cu Kα) | λ = 1.54178 Å |

| Flack Parameter | 0.02(3) |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy encompasses several techniques that probe the differential interaction of chiral molecules with polarized light. saschirality.org Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that measures the difference in absorption between left- and right-circularly polarized light by a chiral substance. researchgate.net This differential absorption, plotted as a function of wavelength, produces an ECD spectrum with positive or negative peaks (Cotton effects) that are characteristic of the molecule's specific three-dimensional structure.

While X-ray crystallography provides the absolute configuration in the solid state, ECD spectroscopy offers a powerful alternative for assigning configuration to molecules in solution. mdpi.com The modern application of ECD for stereochemical assignment relies heavily on its combination with quantum chemical calculations. unipi.itscispace.com The most common approach utilizes Time-Dependent Density Functional Theory (TDDFT) to predict the ECD spectrum for a specific enantiomer of a molecule. researchgate.net

For a hypothetical chiral analogue of 5-Pentadecyne, 15-chloro-, the process would involve the following steps:

Experimental Measurement: The ECD spectrum of an enantiomerically pure sample would be recorded in a suitable solvent.

Computational Modeling: A conformational search would be performed to identify the low-energy conformers of one enantiomer (e.g., the R-enantiomer).

Spectrum Calculation: For each significant conformer, the ECD spectrum would be calculated using TDDFT. A final theoretical spectrum is then generated by taking a Boltzmann-weighted average of the individual spectra. researchgate.net

Comparison and Assignment: The calculated ECD spectrum is then visually compared to the experimental spectrum. If the theoretical spectrum of the R-enantiomer matches the experimental spectrum in terms of the signs and positions of the Cotton effects, the absolute configuration of the sample is confidently assigned as R. The spectrum of the S-enantiomer would be an exact mirror image.

The following interactive table presents hypothetical data from such an ECD analysis.

| Experimental Data | Calculated Data (for R-enantiomer) | ||

|---|---|---|---|

| λ (nm) | Δε | λ (nm) | Δε |

| 235 | +2.1 | 238 | +2.5 |

| 218 | -1.8 | 220 | -1.6 |

This combination of experimental and computational results provides a reliable and increasingly routine method for the non-empirical assignment of absolute configuration for chiral molecules in solution. mdpi.com

Non Biological Applications and Materials Science Perspectives of 5 Pentadecyne, 15 Chloro

Precursors for Polymer Synthesis and Macromolecular Engineering

The presence of an alkyne and a chloro group on a long hydrocarbon chain endows 5-Pentadecyne, 15-chloro- with bifunctionality, making it a valuable monomer for the synthesis of novel polymers with tailored properties.

The internal alkyne group in 5-Pentadecyne, 15-chloro- can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high efficiency and specificity allow for the straightforward synthesis of well-defined polymers. nih.gov Although the internal alkyne is less reactive than a terminal one, it can still undergo cycloaddition reactions, often requiring specific catalysts or reaction conditions.

The terminal chloro group can be converted to an azide group through nucleophilic substitution. This would transform the molecule into an α,ω-heterobifunctional monomer, capable of undergoing click polymerization to form linear polymers or being grafted onto other polymer backbones. The long pentadecyl chain would impart flexibility and hydrophobicity to the resulting polymers.

Table 1: Potential Click Chemistry Reactions Involving 5-Pentadecyne, 15-chloro- Derivatives

| Reaction Type | Reactant 1 | Reactant 2 | Resulting Linkage | Potential Polymer Architecture |

| CuAAC | Azide-functionalized 5-Pentadecyne | Diazide compound | 1,2,3-Triazole | Linear Polymer |

| CuAAC | 5-Pentadecyne, 15-azido- | Dialkyne compound | 1,2,3-Triazole | Linear Polymer |

| CuAAC | Azide-functionalized polymer | 5-Pentadecyne, 15-chloro- | 1,2,3-Triazole | Graft Copolymer |

While the internal alkyne of 5-Pentadecyne, 15-chloro- is not ideally positioned for direct polymerization into highly conjugated systems, it can be a component in copolymers. For instance, it could be copolymerized with other monomers, such as diynes, to introduce long alkyl side chains. These side chains can enhance the solubility and processability of the resulting conjugated polymers, which are often intractable. Haloalkynes, in general, are recognized as powerful and versatile building blocks in organic synthesis, suggesting that the chloro-functionalized alkyne could participate in various transition metal-catalyzed cross-coupling reactions to form complex polymer structures. acs.orgacs.org

Integration in Advanced Functional Materials

The amphiphilic nature that can be imparted to derivatives of 5-Pentadecyne, 15-chloro-, combined with the reactivity of its functional groups, makes it a candidate for the development of advanced materials with tailored surface properties and self-assembly characteristics.

The long alkyl chain of 5-Pentadecyne, 15-chloro- is expected to facilitate its adsorption onto various substrates, forming self-assembled monolayers (SAMs). nih.govnih.govaip.org The terminal chloro group can then be used as an anchor point for the covalent attachment of other functional molecules, providing a means to tailor the surface properties of materials. For example, it could be used to create hydrophobic or functional coatings on metals, metal oxides, or nanoparticles. mdpi.comnih.gov

The alkyne group can also be used for surface functionalization. Alkynes have been shown to form stable self-assembled monolayers on gold surfaces, offering an alternative to thiol-based SAMs. nih.gov This dual functionality allows for multiple strategies for surface modification.

Table 2: Potential Surface Modification Applications

| Substrate | Functional Group Utilized | Type of Interaction | Potential Application |

| Gold (Au) | Alkyne | Covalent Au-alkyne bond | Corrosion protection, biosensors |

| Silicon Dioxide (SiO₂) | Chloro (after conversion to silane) | Covalent Si-O-Si bond | Hydrophobic coatings, lubrication |

| Iron Oxide Nanoparticles | Chloro (after conversion to phosphonate) | Coordination bond | Biocompatible coatings for MRI contrast agents |

The long, flexible pentadecyl chain is a key structural motif for promoting self-assembly in solution and on surfaces. nih.govaip.org Depending on the solvent and the nature of the head group (derived from the chloro or alkyne functionality), derivatives of 5-Pentadecyne, 15-chloro- could self-assemble into various nanostructures such as micelles, vesicles, or Langmuir-Blodgett films. These organized structures can serve as templates for the synthesis of nanomaterials or as drug delivery vehicles. The ability of long-chain alkanes and their derivatives to form ordered structures on surfaces like graphite has been well-studied and provides a basis for predicting the behavior of this compound. nih.govaip.org

Exploration in Organic Electronics and Optoelectronic Devices

While 5-Pentadecyne, 15-chloro- itself is not electronically active, it can be a valuable building block for creating materials for organic electronics. The introduction of long alkyl chains is a common strategy to improve the processability and morphology of organic semiconductors.

Derivatives of 5-Pentadecyne, 15-chloro- could be incorporated as side chains in conjugated polymers used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). These side chains can influence the packing of the polymer backbones in the solid state, which is a critical factor for charge transport. The terminal chloro- group could also be used to tune the electronic properties of the resulting materials through subsequent chemical modifications. Gold-catalyzed intermolecular [2+2] cycloadditions between chloroalkynes and unactivated alkenes present a pathway for synthesizing functionalized cyclobutenes, which can be valuable intermediates for more complex molecular architectures in electronic materials. organic-chemistry.orgnih.gov

Role in Light-Emitting and Photovoltaic Applications7.3.2. Charge Transport Properties in Alkyne-Rich Structures

There is no publicly available research to populate these sections with the required detailed and scientifically accurate content.

Future Research Directions and Interdisciplinary Prospects

Development of Novel, Efficient, and Sustainable Synthetic Routes

The future synthesis of 5-Pentadecyne, 15-chloro- and its analogs will likely focus on the principles of green and sustainable chemistry. rsc.org Current synthetic strategies for functionalized alkynes often rely on multi-step processes that may involve harsh reagents or produce significant waste. rsc.org Future research could explore one-pot syntheses or cascade reactions to improve efficiency. mdpi.com The development of recyclable catalysts, such as those supported on graphitic carbon or biomaterials, presents a promising avenue for more sustainable production methods. nih.govnih.gov Additionally, exploring bio-based feedstocks as starting materials could further minimize the environmental impact of synthesizing long-chain alkynes. openaccesspub.org Metal-catalyzed coupling reactions of terminal alkynes are a common method for creating internal alkynes, and advancements in this area could lead to more efficient synthetic pathways. rsc.org

Discovery of Unexplored Biological Targets and Mechanistic Pathways

Long-chain fatty acids and their derivatives are known to possess a range of biological activities, including antibacterial properties. nih.govdntb.gov.ua The structural similarity of 5-Pentadecyne, 15-chloro- to these natural lipids suggests it could have unexplored biological effects. Future research should investigate its potential as an antimicrobial agent, particularly against drug-resistant bacterial strains. dntb.gov.ua The alkyne functional group could be a key feature for biological activity, as many natural products containing triple bonds exhibit potent antibacterial, antifungal, or antitumor properties. mdpi.com Studies could focus on how the molecule interacts with bacterial cell membranes or key metabolic enzymes. nih.gov Furthermore, its potential as a chemical analog of fatty acids could be explored for applications in metabolic studies or as a tracer in biological systems. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and molecular properties. rjptonline.orgucla.edu In the context of 5-Pentadecyne, 15-chloro-, ML algorithms could be trained on datasets of similar haloalkynes to predict its reactivity in various chemical transformations. nih.govnips.cc This predictive power could accelerate the discovery of new reactions and optimize existing synthetic routes. ucla.edu Furthermore, AI models could be employed to predict potential biological targets and activities, thereby guiding experimental research and reducing the need for extensive preliminary screening. cam.ac.uk By analyzing the structural features of 5-Pentadecyne, 15-chloro-, these computational tools could identify potential interactions with proteins or other biological macromolecules, offering insights into its possible mechanisms of action.

Exploration of Bioinspired and Biomimetic Chemical Transformations

Nature utilizes enzymes to perform complex chemical transformations with high selectivity and efficiency. Future research into 5-Pentadecyne, 15-chloro- could draw inspiration from these biological systems. The development of biomimetic catalysts that mimic the active sites of enzymes could enable novel and selective functionalization of the alkyne or the chloro group. Gold-catalyzed reactions, for instance, have shown promise in the hydrofunctionalization of alkynes under mild conditions. mdpi.com Research into enzymatic or microbial transformations of 5-Pentadecyne, 15-chloro- could also lead to the production of valuable derivatives that are difficult to obtain through traditional synthetic methods. This approach aligns with the principles of green chemistry by utilizing environmentally benign catalysts and reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.